N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-18(13-21-19(25)20(26)22-16-9-5-2-6-10-16)23-11-12-27-17(14-23)15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAWZFSQDMAZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylmorpholino Intermediate: This step involves the reaction of phenylamine with morpholine in the presence of a suitable catalyst to form the phenylmorpholino intermediate.
Cyclohexylation: The phenylmorpholino intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Oxalamide Formation: Finally, the cyclohexylated phenylmorpholino intermediate is reacted with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Halogenated or methoxy-substituted analogs (e.g., GMC-3, S336) prioritize aromatic interactions, whereas the target’s morpholino group may favor interactions with enzymes or receptors requiring heterocyclic recognition .
Biological Activity
N1-cyclohexyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic organic compound noted for its complex structure and potential biological applications. With a molecular formula of and a molecular weight of 359.47 g/mol, this compound features a cyclohexyl group, a phenylmorpholino group, and an oxalamide moiety, making it an interesting candidate for various scientific investigations, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure includes:
- Cyclohexyl Group : A six-membered carbon ring that contributes to the lipophilicity of the molecule.
- Phenylmorpholino Group : A combination of a phenyl ring and morpholine, which may enhance biological activity by interacting with specific biological targets.
- Oxalamide Moiety : Known for its ability to form hydrogen bonds, which can be crucial for binding interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phenylmorpholino Intermediate : This is achieved by reacting phenylamine with morpholine.
- Cyclohexylation : The intermediate is then reacted with cyclohexylamine.
- Oxalamide Formation : The final step involves reacting the cyclohexylated intermediate with oxalyl chloride.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate pathways involved in cell signaling and metabolism, although the exact molecular targets are still under investigation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain oxalamides can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds containing oxalamide moieties have been studied for their ability to induce apoptosis in cancer cells. This activity may be linked to their ability to interact with DNA or inhibit specific kinases involved in cell proliferation .
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various oxalamides, this compound was tested against several bacterial strains. Results indicated a notable inhibition zone, suggesting effective antibacterial properties at certain concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Study 2: Anticancer Effects
A preliminary investigation into the anticancer effects demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 25 | 45 |
| MCF-7 | 30 | 40 |
| A549 | 28 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
